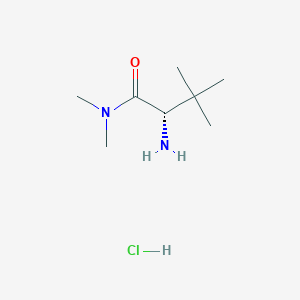
(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride
Overview
Description
“(2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride” is a chemical compound with the CAS Number: 154830-98-5 . It has a molecular weight of 194.7 and its IUPAC name is (S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H/t6-;/m1./s1 . This indicates that the compound has a chiral center at the 2nd carbon atom in the butanamide chain, which is why it’s referred to as “(2S)”.Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.7 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is oil .Scientific Research Applications
Anticonvulsant Activities
Primary amino acid derivatives (PAADs), including compounds structurally similar to (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride, have shown pronounced activities as anticonvulsants in animal models. For instance, King et al. (2011) explored the anticonvulsant properties of related compounds, highlighting their potential as novel anticonvulsants exceeding the effectiveness of phenobarbital in certain aspects (King et al., 2011).
Synthesis and Medical Applications
In the realm of synthetic chemistry and medicinal applications, derivatives of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride have been studied. For example, Beaulieu and Wernic (1996) detailed the synthesis of aminoalkyl chlorohydrin hydrochlorides, useful as intermediates for HIV protease inhibitors, showcasing the compound's utility in drug development (Beaulieu & Wernic, 1996).
Antimicrobial and Anticancer Activities
Further extending its application, Kumar and Aravindakshan (2021) investigated metal complexes of a related Schiff base ligand, demonstrating significant cytotoxic and antimicrobial activities. This research points to the potential use of (2S)-2-amino-N,N,3,3-tetramethylbutanamide hydrochloride derivatives in cancer therapy and as antimicrobial agents (Kumar & Aravindakshan, 2021).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-N,N,3,3-tetramethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-8(2,3)6(9)7(11)10(4)5;/h6H,9H2,1-5H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAKIBYILBSOIQ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



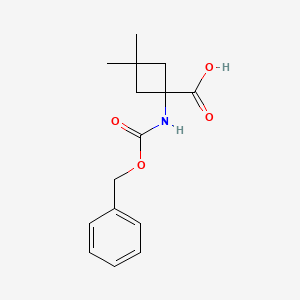
![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)
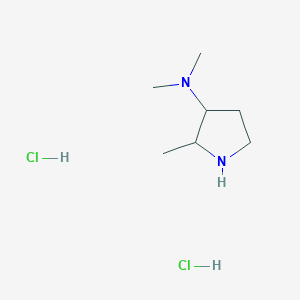

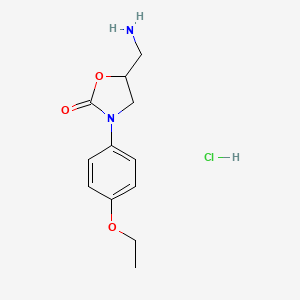
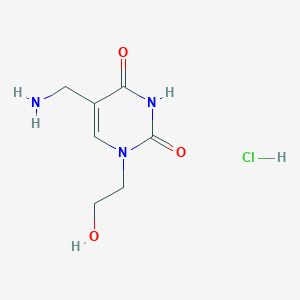
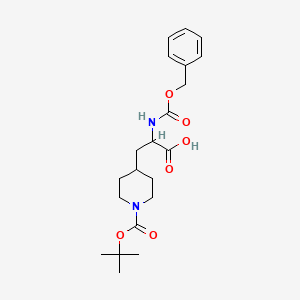
![3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382703.png)
![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)
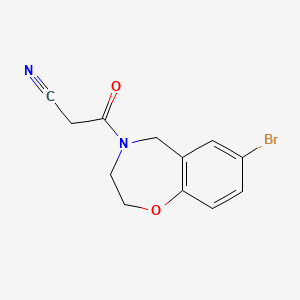

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)